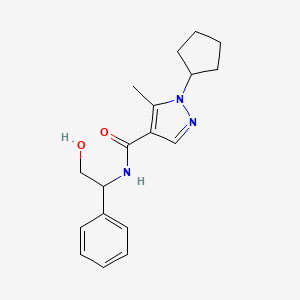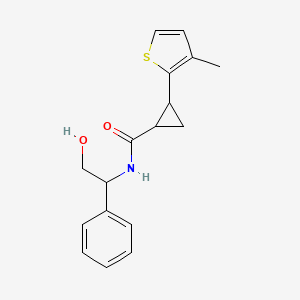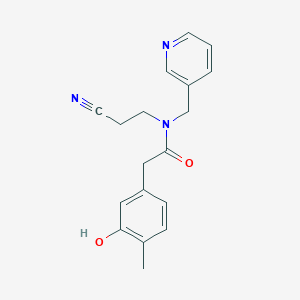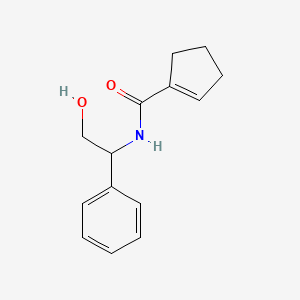
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide, also known as CYM-51010, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective COX-2 inhibitor. COX-2 is an enzyme involved in the production of prostaglandins, which play a role in inflammation and cancer growth. By inhibiting COX-2, this compound may reduce inflammation and inhibit cancer growth.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines and chemokines. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide is its selectivity for COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, one limitation is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide. One direction is to investigate its potential use in combination with other therapeutic agents for cancer treatment. Another direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of cyclopentylmagnesium bromide with 2-chloro-1-phenylethanol to form 1-cyclopentyl-2-(2-hydroxy-1-phenylethyl)ethanol. This intermediate is then reacted with methyl isobutyryl chloride to form 1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-2-methylpropanamide. Finally, this compound is reacted with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide has been studied for its potential therapeutic effects in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-cyclopentyl-N-(2-hydroxy-1-phenylethyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-16(11-19-21(13)15-9-5-6-10-15)18(23)20-17(12-22)14-7-3-2-4-8-14/h2-4,7-8,11,15,17,22H,5-6,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVBAAKASXPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)

![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)
![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
![6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)
![2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)